

Thiacetarsamide sodium chemical structure and properties

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Compound of Interest

Compound Name: *Thiacetarsamide sodium*

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Thiacetarsamide Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacetarsamide sodium, an organoarsenic compound, has historically held a significant position in veterinary medicine as a chemotherapeutic agent. Primarily known for its efficacy as an adulticide against *Dirofilaria immitis* (heartworm) in canines, its use has largely been supplanted by newer agents with wider safety margins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile of **thiacetarsamide sodium**, tailored for a scientific audience.

Chemical Structure and Identification

Thiacetarsamide sodium is the disodium salt of S,S'-diester of p-carbamoylphenylarsinodithious acid with mercaptoacetic acid.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate[1]
CAS Number	7681-85-8[1]
Synonyms	Arsenamide sodium, Caparsolate sodium[2]
Molecular Formula	C ₁₁ H ₁₀ AsNNa ₂ O ₅ S ₂ [1][3]
SMILES	C1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-])SCC(=O)[O-].[Na+].[Na+][4]
InChI	InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2[4]

Physicochemical Properties

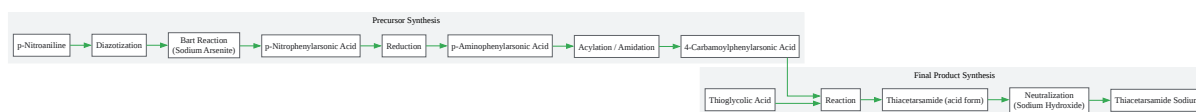
Quantitative data on some physicochemical properties of **thiacetarsamide sodium** are not readily available in the public domain. The following table summarizes the available information.

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	421.23 g/mol [5]
Appearance	Solid powder
Melting Point	Not available
Boiling Point	Not available
Solubility	Freely soluble in water

Synthesis

A detailed, step-by-step synthesis protocol for **thiacetarsamide sodium** is not extensively published. However, the synthesis fundamentally involves the reaction of a p-substituted phenylarsonic acid with a thiol-containing compound. The precursor, 4-carbamoylphenylarsonic acid, is reacted with thioglycolic acid.



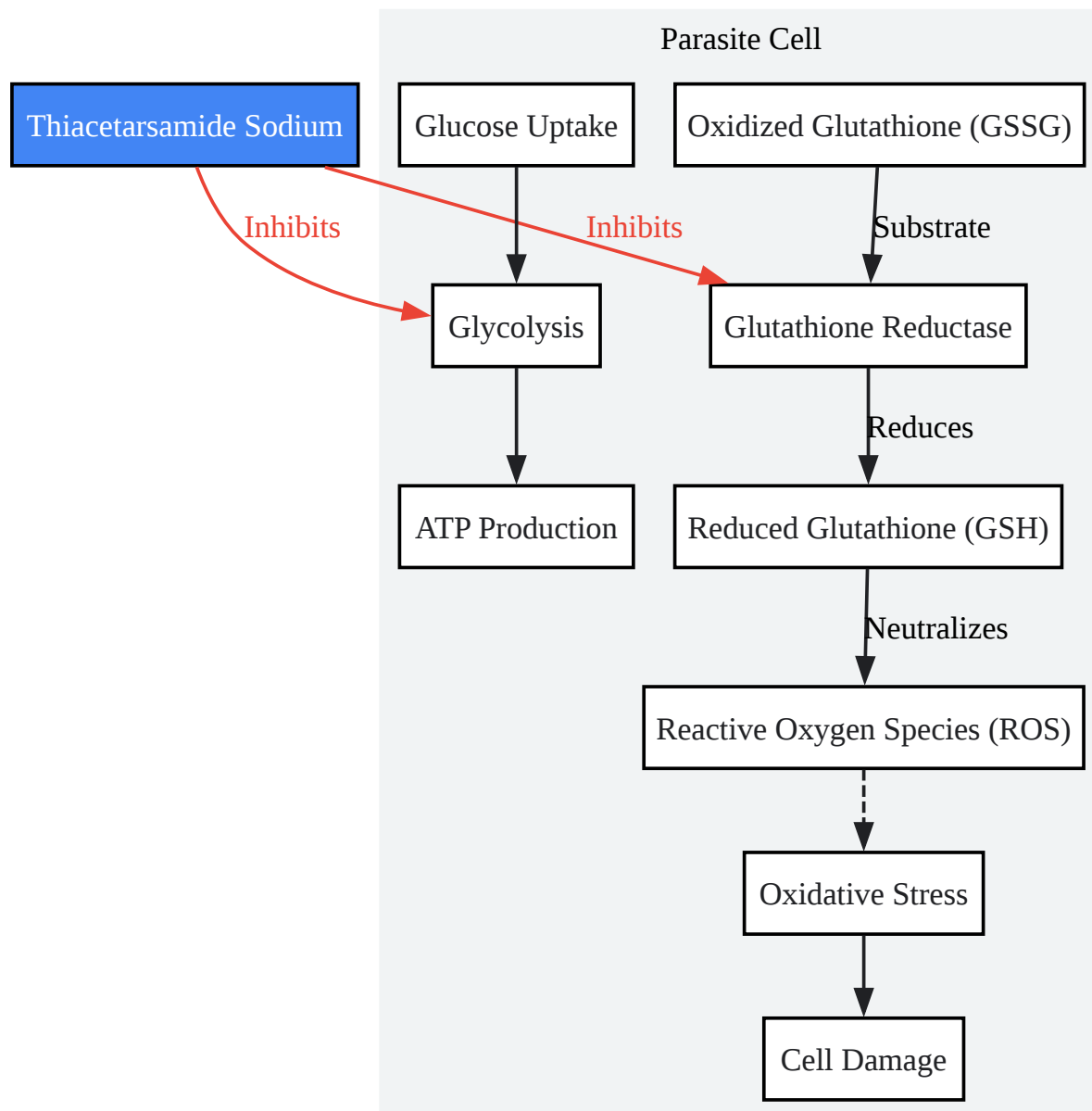
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A generalized workflow for the synthesis of **thiacetarsamide sodium**.

Mechanism of Action

The therapeutic effect of **thiacetarsamide sodium** is attributed to the trivalent arsenic atom. Its mechanism of action is multifactorial and primarily involves the disruption of essential metabolic pathways in the parasite.

- **Inhibition of Glycolytic Enzymes:** Arsenicals are known to bind to sulfhydryl groups of enzymes, and this is a key aspect of their toxicity to parasites. **Thiacetarsamide sodium** is believed to inhibit key enzymes in the glycolytic pathway, thereby disrupting the parasite's energy metabolism.
- **Inhibition of Glutathione Reductase:** This enzyme is crucial for maintaining the reduced state of glutathione, which protects the parasite from oxidative damage. Inhibition of glutathione reductase by **thiacetarsamide sodium** leads to an accumulation of reactive oxygen species, causing cellular damage.



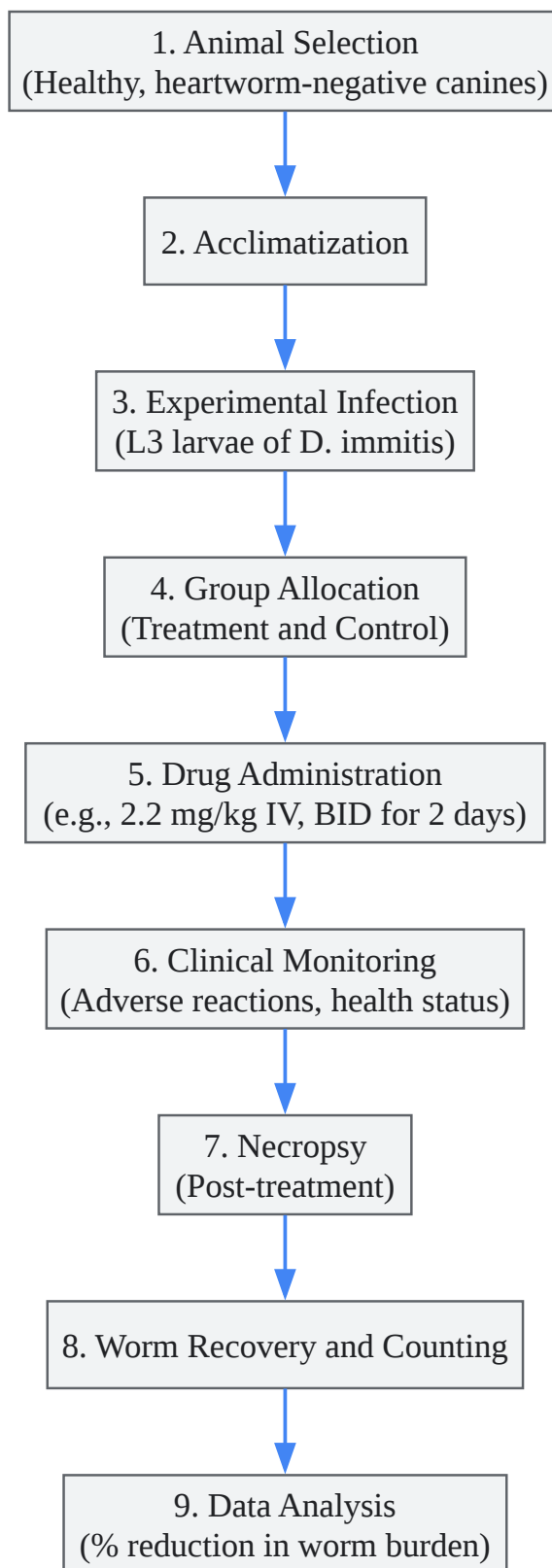
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Signaling pathway of **thiacetarsamide sodium**'s mechanism of action.

Experimental Protocols

General Protocol for Evaluating in vivo Efficacy against *Dirofilaria immitis*

A standardized experimental protocol is crucial for the evaluation of adulticidal efficacy.



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Experimental workflow for in vivo efficacy testing.

General Protocol for Glutathione Reductase Inhibition Assay

This in vitro assay can be used to confirm the inhibitory effect of **thiacetarsamide sodium** on a key parasitic enzyme.

- Reagents and Materials:
 - Purified glutathione reductase
 - NADPH
 - Oxidized glutathione (GSSG)
 - Assay buffer (e.g., phosphate buffer, pH 7.5)
 - **Thiacetarsamide sodium** solutions of varying concentrations
 - Spectrophotometer capable of reading absorbance at 340 nm
- Procedure:
 1. Prepare a reaction mixture containing the assay buffer, GSSG, and NADPH.
 2. Add different concentrations of **thiacetarsamide sodium** to the test wells. Include a control with no inhibitor.
 3. Initiate the reaction by adding glutathione reductase.
 4. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
 5. Calculate the rate of reaction for each concentration of the inhibitor.
 6. Determine the IC₅₀ value of **thiacetarsamide sodium** for glutathione reductase.

Analytical Methods

A definitive, validated HPLC or LC-MS/MS method for the quantification of **thiacetarsamide sodium** in biological matrices is not readily available in published literature. However, a general approach based on methods for similar compounds can be proposed.

Proposed HPLC-UV Method:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength determined by the UV spectrum of **thiacetarsamide sodium**.
- Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant.

Spectral Data

Specific spectral data (FT-IR, NMR, Mass Spectrometry) for **thiacetarsamide sodium** are not widely published. Based on its chemical structure, the following characteristic signals would be expected:

- FT-IR:
 - N-H stretching vibrations of the amide group.
 - C=O stretching of the amide and carboxylate groups.
 - Aromatic C-H and C=C stretching vibrations.
 - As-S stretching vibrations.
- ^1H -NMR:

- Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring.
- A singlet for the protons of the methylene groups adjacent to the sulfur atoms.
- Broad signals for the amide protons.
- Mass Spectrometry:
 - The molecular ion peak would be expected.
 - Fragmentation patterns would likely involve the loss of the carboxymethylthio groups and cleavage of the C-As bond.

Toxicology

Thiacetarsamide sodium has a narrow therapeutic index, and its use is associated with significant toxicity.

Table 3: Toxicological Profile

Type of Toxicity	Description
Hepatotoxicity	Can cause liver damage, leading to elevated liver enzymes and clinical signs of liver dysfunction.
Nephrotoxicity	Can cause damage to the kidneys, leading to impaired renal function.
Local Tissue Reaction	Irritation and inflammation at the injection site can occur.

Due to these toxicities, careful monitoring of patients during and after treatment is essential.

Conclusion

Thiacetarsamide sodium is an organoarsenic compound with historical importance in the treatment of canine heartworm disease. Its mechanism of action involves the disruption of

critical metabolic pathways in the parasite. While effective, its use is limited by a narrow therapeutic window and the potential for significant hepatotoxicity and nephrotoxicity. This technical guide provides a consolidated overview of its chemical and pharmacological properties for research and developmental purposes. Further research to fully elucidate its physicochemical properties and to develop modern analytical methods would be beneficial.

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References

- 1. Thiacetarsamide Sodium | C₁₁H₁₀AsNNa₂O₅S₂ | CID 72143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arsenamide - Wikipedia [en.wikipedia.org]
- 3. upbio.lookchem.com [upbio.lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
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